

Application Notes and Protocols for SGC-CBP30 Delivery in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **SGC-CBP30**, a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, in various animal models. The protocols detailed below are based on established in vivo studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of **SGC-CBP30**.

Introduction

SGC-CBP30 is a potent and selective chemical probe that targets the bromodomains of CBP and p300, which are histone acetyltransferases that function as transcriptional co-activators.[1] [2][3] By inhibiting these bromodomains, **SGC-CBP30** can modulate gene expression and impact various cellular processes, including inflammation and cancer progression.[1][4] Animal models have been instrumental in demonstrating the in vivo efficacy of **SGC-CBP30** in various disease contexts, particularly in sepsis and inflammatory conditions.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from animal studies involving the administration of **SGC-CBP30**.





Table 1: Efficacy of SGC-CBP30 in a Mouse Model of

LPS-Induced Endotoxemia

Animal Model	Treatmen t Group	Dosage (mg/kg)	Administr ation Route	Time of Administr ation (post- LPS)	Outcome Metric	Result
BALB/c mice	SGC- CBP30	19.3	Intraperiton eal	8 hours	72-hour Survival Rate	Significantl y increased survival
BALB/c mice	SGC- CBP30	19.3	Intraperiton eal	8 hours	Serum HMGB1 Levels (at 18h)	Significantl y reduced
BALB/c mice	SGC- CBP30	19.3	Intraperiton eal	8 hours	Serum TNF-α Levels (at 18h)	Significantl y reduced
BALB/c mice	Dexametha sone (Control)	1.3	Intraperiton eal	0.5 hours	72-hour Survival Rate	Positive control
BALB/c mice	Saline (Control)	-	Intraperiton eal	-	72-hour Survival Rate	Control group

Data extracted from a study on lethal sepsis.[5]

Table 2: Efficacy of SGC-CBP30 in a Mouse Model of CLP-Induced Sepsis



Animal Model	Treatmen t Group	Dosage (mg/kg)	Administr ation Route	Time of Administr ation (post- CLP)	Outcome Metric	Result
BALB/c mice	SGC- CBP30	19.3	Intraperiton eal	8 hours	72-hour Survival Rate	Higher rescuing rate than Dexametha sone
BALB/c mice	SGC- CBP30	19.3	Intraperiton eal	8 hours	Serum HMGB1 Levels (at 18h)	Significantl y reduced
BALB/c mice	SGC- CBP30	19.3	Intraperiton eal	8 hours	Serum TNF-α Levels (at 18h)	Significantl y reduced
BALB/c mice	Dexametha sone (Control)	1.3	Intraperiton eal	0.5 hours	72-hour Survival Rate	Positive control

Data extracted from a study on lethal sepsis.[5]

Table 3: Combination Therapy in CLP-Induced Sepsis Mouse Model

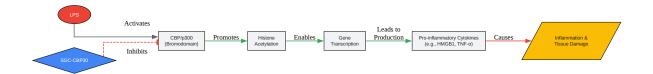


Animal Model	Treatmen t Group	Dosage (mg/kg)	Administr ation Route	Time of Administr ation (post- CLP)	Outcome Metric	Result
BALB/c mice	SGC- CBP30 + Ciprofloxac in	19.3 (SGC-CBP30), 7.5 (Ciprofloxa cin)	Intraperiton eal (SGC- CBP30), Intravenou s (Ciprofloxa cin)	8 hours (SGC- CBP30), 1 hour (Ciprofloxa cin)	72-hour Survival Rate	Significant protection against lethality
BALB/c mice	SGC- CBP30 + Ciprofloxac in	19.3 (SGC-CBP30), 7.5 (Ciprofloxa cin)	Intraperiton eal (SGC- CBP30), Intravenou s (Ciprofloxa cin)	8 hours (SGC- CBP30), 1 hour (Ciprofloxa cin)	Serum HMGB1 Levels (at 18h)	Significantl y reduced
BALB/c mice	SGC- CBP30 + Ciprofloxac in	19.3 (SGC-CBP30), 7.5 (Ciprofloxa cin)	Intraperiton eal (SGC- CBP30), Intravenou s (Ciprofloxa cin)	8 hours (SGC- CBP30), 1 hour (Ciprofloxa cin)	Serum TNF-α Levels (at 18h)	Significantl y reduced

Data extracted from a study on lethal sepsis.[5]

Signaling Pathway and Experimental Workflow Visualizations Signaling Pathway of SGC-CBP30 in Suppressing Inflammatory Response



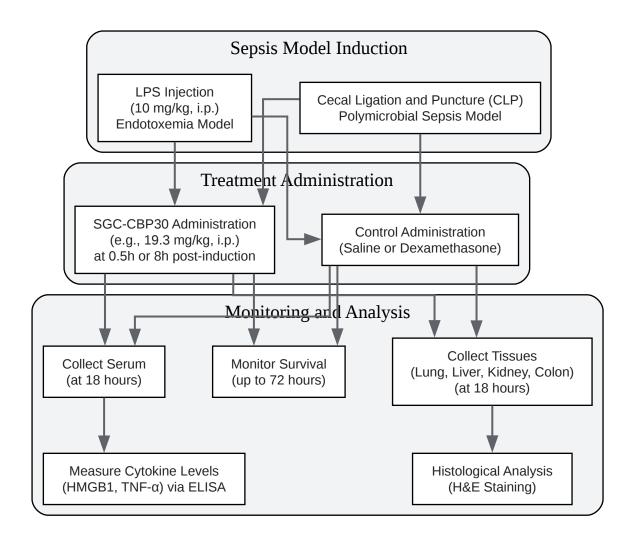


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Caption: **SGC-CBP30** inhibits the CBP/p300 bromodomain, blocking inflammatory gene expression.

Experimental Workflow for Sepsis Animal Models





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Caption: Workflow for evaluating SGC-CBP30 efficacy in mouse models of sepsis.

Detailed Experimental Protocols

The following protocols are adapted from published studies for the in vivo delivery of **SGC-CBP30**.

Protocol 1: LPS-Induced Endotoxemia Model

Objective: To evaluate the efficacy of **SGC-CBP30** in a mouse model of acute systemic inflammation induced by lipopolysaccharide (LPS).

Materials:



- SGC-CBP30
- Lipopolysaccharide (LPS) from E. coli
- Sterile saline
- Dexamethasone (positive control)
- 8-week-old male BALB/c mice (20-22 g)
- Syringes and needles for intraperitoneal injection
- Equipment for blood collection and tissue harvesting
- ELISA kits for HMGB1 and TNF-α
- Materials for histology (formalin, paraffin, H&E staining reagents)

Procedure:

- Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
- Induction of Endotoxemia: Induce endotoxemia by intraperitoneally injecting mice with LPS at a dose of 10 mg/kg.[5]
- SGC-CBP30 Preparation: Prepare SGC-CBP30 solution in a suitable vehicle (e.g., sterile saline). The final concentration should be calculated based on the desired dosage and injection volume.
- Treatment Administration:
 - SGC-CBP30 Group: Administer SGC-CBP30 via intraperitoneal injection at the desired dose (e.g., 7.7, 15.4, or 19.3 mg/kg) at 30 minutes or 8 hours post-LPS challenge.[5]
 - Control Groups:
 - Administer an equivalent volume of sterile saline to the negative control group.



- Administer dexamethasone (1.3 mg/kg, i.p.) to the positive control group at 30 minutes post-LPS challenge.[5]
- Monitoring: Continuously monitor the mice for signs of distress and record survival for up to 72 hours.[5]
- Sample Collection: At 18 hours post-LPS injection, euthanize a subset of mice from each group.
 - Collect blood via cardiac puncture for serum separation.
 - Perfuse the animals with saline and harvest organs (lungs, liver, kidneys, colon) for histological analysis.
- Analysis:
 - Cytokine Analysis: Measure the concentrations of HMGB1 and TNF-α in the serum using specific ELISA kits.[5]
 - Histological Analysis: Fix the collected tissues in 10% formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess tissue damage, such as inflammatory cell infiltration, edema, and congestion.[5]

Protocol 2: Cecal Ligation and Puncture (CLP)-Induced Sepsis Model

Objective: To assess the therapeutic effect of **SGC-CBP30** in a more clinically relevant model of polymicrobial sepsis.

Materials:

- Same as Protocol 1
- Surgical instruments for CLP procedure (scissors, forceps, sutures)
- Anesthetic (e.g., isoflurane)

Procedure:



- Animal Acclimatization and Anesthesia: Follow the same acclimatization procedure as in Protocol 1. Anesthetize the mice prior to surgery.
- · CLP Surgery:
 - Make a midline laparotomy incision to expose the cecum.
 - Ligate the cecum below the ileocecal valve.
 - Puncture the ligated cecum with a needle (e.g., 21-gauge) to induce polymicrobial peritonitis.
 - Return the cecum to the peritoneal cavity and close the incision.
- SGC-CBP30 Preparation and Administration: Prepare and administer SGC-CBP30 and control treatments as described in Protocol 1, at 30 minutes or 8 hours following the CLP procedure.[5]
- Monitoring and Sample Collection: Follow the same procedures for monitoring survival and collecting blood and tissue samples as outlined in Protocol 1.[5]
- Analysis: Perform cytokine and histological analyses as described in Protocol 1 to evaluate the effect of SGC-CBP30 on systemic inflammation and organ damage in the CLP model.[5]

Protocol 3: Combination Therapy with Antibiotics in CLP-Induced Sepsis

Objective: To investigate the synergistic effect of **SGC-CBP30** with a standard antibiotic treatment in a sepsis model.

Materials:

- Same as Protocol 2
- Ciprofloxacin (or other appropriate antibiotic)
- Equipment for intravenous injection



Procedure:

- CLP Surgery: Induce sepsis using the CLP model as described in Protocol 2.
- Antibiotic Administration: At 1 hour post-CLP, administer ciprofloxacin intravenously at a dose of 7.5 mg/kg.[5]
- SGC-CBP30 Administration: At 8 hours post-CLP, administer SGC-CBP30 intraperitoneally at a dose of 19.3 mg/kg.[5]
- Monitoring and Analysis: Monitor survival and perform sample collection and analysis (cytokines and histology) as detailed in the previous protocols to determine the efficacy of the combination therapy.[5]

Concluding Remarks

The protocols and data presented here demonstrate that **SGC-CBP30** is a promising therapeutic agent for inflammatory conditions such as sepsis. Its ability to modulate the inflammatory response, reduce cytokine levels, and improve survival in relevant animal models warrants further investigation. Researchers utilizing **SGC-CBP30** should carefully consider the timing of administration and potential for combination therapies to maximize its therapeutic benefit. These application notes serve as a foundational guide for the in vivo evaluation of **SGC-CBP30**.

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